molecular formula C16H21ClN2O B2579513 (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2176201-64-0

(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No. B2579513
CAS RN: 2176201-64-0
M. Wt: 292.81
InChI Key: SWEXFTYEAMLBOE-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone” is a type of chemical entity .

Scientific Research Applications

Intramolecular and Intermolecular Reactivity

A study explored the reactivity of localized singlet diradicals, providing insights into the chemical behavior of complex organic compounds, which can be relevant for understanding the reactivity of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Abe et al., 2000).

Synthesis and Reaction of Cyclic Compounds

Research on the preparation and reactions of novel cyclic β-oxosulphonium salts might inform the synthesis approaches and potential reactions of similar complex molecules like (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Flowers et al., 1981).

Biotransformation in Pharmaceutical Synthesis

A study on the production of a chiral intermediate of the anti-allergic drug Betahistine using a Kluyveromyces sp. highlights the potential of biotransformation in synthesizing complex chemical intermediates, possibly applicable to (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Ni et al., 2012).

Organic Donor-Acceptor Molecules

A study on a new organic donor-acceptor molecule demonstrates the potential of such molecules in applications like luminescence switching, which may be relevant for the research on (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Wen et al., 2021).

Synthesis and Biological Activities

Research on the synthesis and biological activities of various phenyl bicyclo methanone derivatives provides insights into the possible biological applications and synthetic methods that could be applicable to the study of (2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone (Thirunarayanan, 2016).

properties

IUPAC Name

(2-chlorophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-15-8-2-1-7-14(15)16(20)19-10-4-9-18(11-12-19)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEXFTYEAMLBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

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